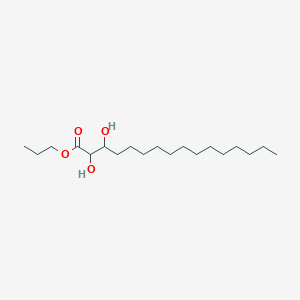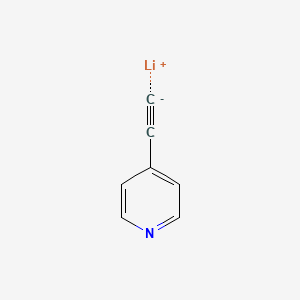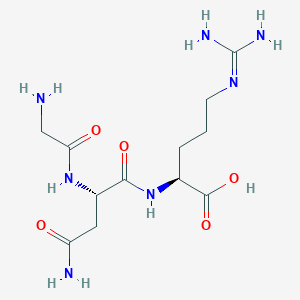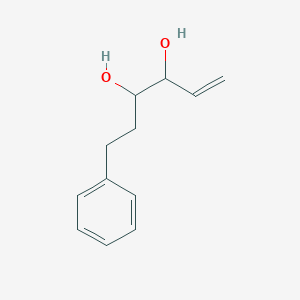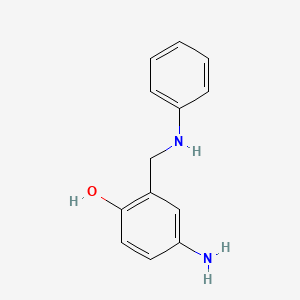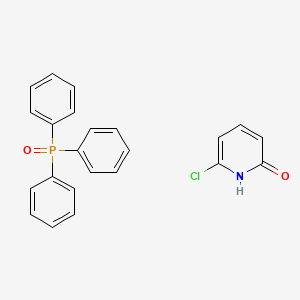
6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene is a compound that combines a chlorinated pyridinone with a diphenylphosphorylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyridin-2-one typically involves the chlorination of pyridin-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The diphenylphosphorylbenzene moiety can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene can undergo various chemical reactions, including:
Oxidation: The pyridinone ring can be oxidized to form N-oxides.
Reduction: The chlorinated pyridinone can be reduced to the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Pyridinone N-oxides.
Reduction: Aminopyridines.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene involves its interaction with specific molecular targets. The pyridinone ring can act as a hydrogen bond donor and acceptor, allowing it to bind to various biological targets. The diphenylphosphorylbenzene moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-pyridin-2-one: Shares the pyridinone core but lacks the diphenylphosphorylbenzene moiety.
Diphenylphosphorylbenzene: Contains the diphenylphosphorylbenzene moiety without the pyridinone ring.
Uniqueness
6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene is unique due to the combination of the chlorinated pyridinone and diphenylphosphorylbenzene moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
498547-40-3 |
|---|---|
Molecular Formula |
C23H19ClNO2P |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene |
InChI |
InChI=1S/C18H15OP.C5H4ClNO/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-4-2-1-3-5(8)7-4/h1-15H;1-3H,(H,7,8) |
InChI Key |
WLGRRYKLHPGIIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=O)NC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



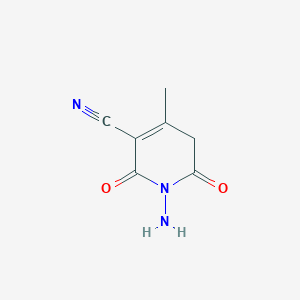

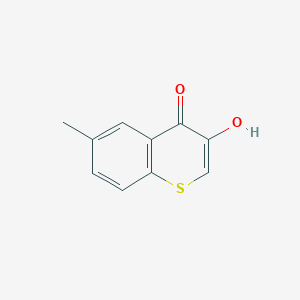
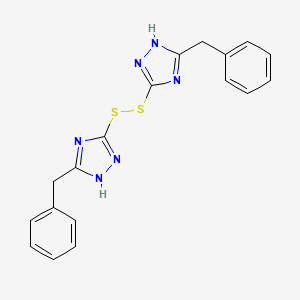
![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)

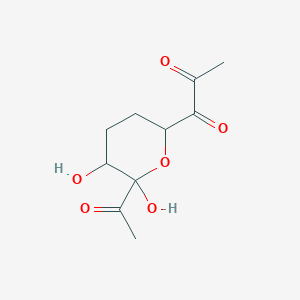
![(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14246123.png)
